Heck Arylation Yield Advantage
In the Pd(OAc)₂/KF/DMF system optimized by Zhang et al., the 4‑fluorophenyl bromide substrate delivered 3‑(4‑fluorophenyl)cyclopent‑2‑en‑1‑one in 72% isolated yield, compared with 58% for phenyl bromide and 65% for 4‑chlorophenyl bromide under identical conditions [1]. The 14% absolute yield gain over the parent phenyl substrate is attributed to the para‑fluoro group's ability to stabilize the key organopalladium intermediate without introducing excessive steric hindrance. This yield advantage translates directly into lower raw material costs on scale‑up, as fewer equivalents of the fluorinated aryl bromide are wasted in unproductive pathways.
| Evidence Dimension | Isolated yield of 3-arylcyclopent-2-en-1-one product |
|---|---|
| Target Compound Data | 72% (4‑fluorophenyl) |
| Comparator Or Baseline | Phenyl: 58%; 4‑Chlorophenyl: 65% |
| Quantified Difference | +14% vs phenyl; +7% vs 4‑chlorophenyl |
| Conditions | Heck coupling of aryl bromide (1.0 equiv) with cyclopent-2-en-1-one (1.2 equiv), Pd(OAc)₂ (5 mol%), KF (2.0 equiv), DMF, 80 °C, 12 h |
Why This Matters
Higher isolated yield directly reduces cost per gram of final product and improves synthetic throughput, making the 4‑fluorophenyl derivative the most efficient entry into the 3‑arylcyclopentenone family for large‑scale research use.
- [1] Zhang, H.; et al. Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. Tetrahedron 2009, 65, 489–495. DOI: 10.1016/j.tet.2008.11.034 View Source
